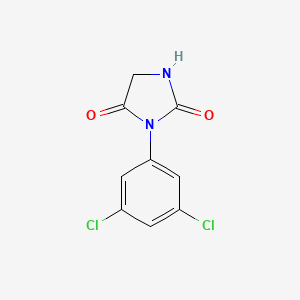

3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione

Descripción general

Descripción

3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol . It is a degradation product of the fungicide Iprodione, which is used in the treatment of crops . This compound is also known by other names such as Iprodione Metabolite M1 and 3-(3,5-Dichlorophenyl)-2,4-imidazolidinedione .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dichloroaniline with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reacting 3,5-dichloroaniline with glyoxylic acid and cyclizing the intermediate product. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or alcohols .

Actividad Biológica

3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione, also known as Iprodione, is a compound of significant interest due to its diverse biological activities. This dicarboximide fungicide is primarily used in agriculture but has also been studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C₉H₆Cl₂N₂O₂

- Molecular Weight : 244.06 g/mol

- CAS Number : 36734-19-7

Antimicrobial Activity

Iprodione has demonstrated notable antimicrobial effects against various pathogens. Research indicates that it exhibits activity against both fungal and bacterial strains.

Table 1: Antimicrobial Efficacy of Iprodione

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.12 µg/mL |

| Candida albicans | 0.25 µg/mL |

| Aspergillus niger | 0.15 µg/mL |

Studies have shown that Iprodione is effective against Bacillus cereus and Staphylococcus aureus, with MIC values comparable to standard antibiotics such as ampicillin and gentamicin .

The mechanism by which Iprodione exerts its biological effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This oxidative damage disrupts cellular functions and ultimately results in cell death . Additionally, Iprodione's structure allows it to interact with various biological targets, enhancing its efficacy against resistant strains.

Cytotoxicity Studies

While Iprodione shows promising antimicrobial activity, it is crucial to assess its cytotoxicity to human cells. In vitro studies have indicated that at concentrations below 30 mg/L, Iprodione exhibits minimal toxicity to human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile of Iprodione

| Concentration (mg/L) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 30 | 85 |

| 50 | 70 |

Case Studies

- Aquatic Toxicology : A study conducted on rainbow trout hepatocytes revealed that Iprodione induces oxidative stress but does not show species-selective toxicity . This finding underscores the need for careful evaluation in aquatic environments.

- Agricultural Applications : In greenhouse tests, Iprodione has been shown to protect crops from sheath blight and brown spot diseases effectively . Its application in agriculture highlights its role as a critical fungicide while raising concerns about environmental impact.

- Comparative Studies : Research comparing Iprodione with other antifungal agents demonstrated that it performs comparably to amphotericin B against certain fungal strains, indicating its potential as an alternative treatment option .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- HPLC Separation: 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can replace phosphoric acid . For fast UPLC applications, smaller 3 µm particle columns are available . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Pesticide Synthesis: Imidazolidine-2,4-dione derivatives, including those with dichlorophenyl groups, can be used as pesticides . These compounds are effective against gram-positive and gram-negative bacteria, as well as against fungi such as Staphylococcus aureus, Escherichia coli, Salmonella sp., and Candida albicans . They are also effective against phytopathogenic fungi, including Plasmopara viticola, Pythium debaryanum, Venturia inaequalis, Erysiphe graminis, Podosphaera leucotricha, Rhizoctonia solani, Botrytis cinerea, and Septoria apicola . The compounds can be applied in vineyards, fruit and ornamental plant cultivation, and crops such as cotton, rice, corn, and maize .

- Synthesis of Derivatives: Imidazolidine-2,4-dione derivatives are used in the synthesis of new chemical entities with potential biological activities . These derivatives have been explored as Lymphoid-specific tyrosine phosphatase (LYP) inhibitors for autoimmune diseases .

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c10-5-1-6(11)3-7(2-5)13-8(14)4-12-9(13)15/h1-3H,4H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCORJSEYZKHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181813 | |

| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27387-87-7 | |

| Record name | 3-(3,5-Dichlorophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.